

Suc-Ala-Phe-Pro-Phe-pNA molecular weight and formula

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Compound of Interest

Compound Name: **Suc-Ala-Phe-Pro-Phe-pNA**

Cat. No.: **B236317**

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Technical Guide: Suc-Ala-Phe-Pro-Phe-pNA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the synthetic peptide substrate, **Suc-Ala-Phe-Pro-Phe-pNA**, including its physicochemical properties, a detailed experimental protocol for its use in enzyme kinetics, and a workflow for inhibitor screening. This peptide is a valuable tool for studying proteases, particularly in the context of drug discovery and development.

Physicochemical Properties

The quantitative data for **Suc-Ala-Phe-Pro-Phe-pNA** is summarized in the table below.

Property	Value
Molecular Formula	C ₃₆ H ₄₀ N ₆ O ₈
Molecular Weight	700.74 g/mol [1]
Full Name	Succinyl-Alanine-Phenylalanine-Proline-Phenylalanine-p-nitroanilide
Abbreviation	Suc-Ala-Phe-Pro-Phe-pNA
Appearance	Solid
Purity	Typically ≥95%

Enzymatic Assay Protocol

Suc-Ala-Phe-Pro-Phe-pNA is a chromogenic substrate primarily used for assaying chymotrypsin and other chymotrypsin-like serine proteases. The enzymatic cleavage of the peptide bond C-terminal to the phenylalanine residue releases p-nitroaniline (pNA), a yellow chromophore that can be quantified by measuring its absorbance at 405-410 nm.

Principle

The enzymatic reaction follows this scheme:

Suc-Ala-Phe-Pro-Phe-pNA (colorless) + Enzyme → Suc-Ala-Phe-Pro-Phe + p-nitroaniline (yellow)

The initial rate of p-nitroaniline release is directly proportional to the enzyme activity under the specified conditions.

Materials

- **Suc-Ala-Phe-Pro-Phe-pNA** substrate
- Chymotrypsin or other target protease
- Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂

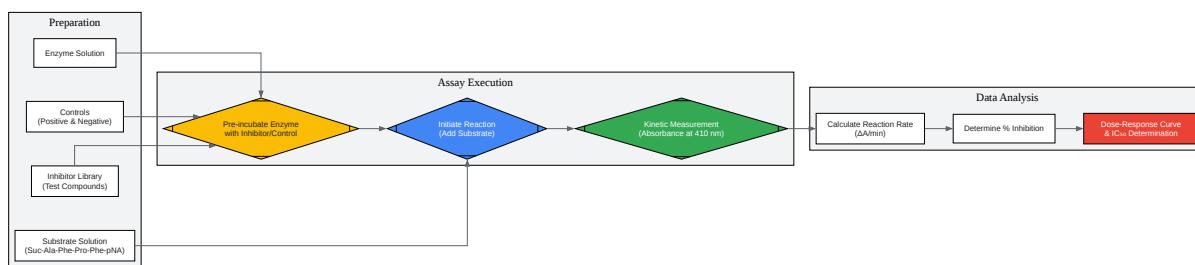
- Solvent for substrate: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Microplate reader or spectrophotometer capable of reading absorbance at 410 nm
- 96-well microplates or cuvettes
- Potential enzyme inhibitors for screening assays

Procedure

- Preparation of Substrate Stock Solution: Dissolve **Suc-Ala-Phe-Pro-Phe-pNA** in DMF or DMSO to a stock concentration of 10 mM. Store this solution at -20°C.
- Preparation of Working Solutions:
 - Dilute the substrate stock solution with the Assay Buffer to the desired final concentration (e.g., 100 μ M).
 - Prepare a solution of the enzyme in Assay Buffer at a concentration that will yield a linear rate of substrate hydrolysis over the desired time course.
- Enzyme Activity Measurement:
 - To each well of a 96-well plate, add 180 μ L of the substrate working solution.
 - Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
 - Initiate the reaction by adding 20 μ L of the enzyme solution to each well.
 - Immediately measure the absorbance at 410 nm kinetically over a period of 5-10 minutes, with readings taken every 30-60 seconds.
- Data Analysis:
 - Determine the rate of reaction ($\Delta A_{410}/\text{min}$) from the linear portion of the kinetic curve.
 - The enzyme activity can be calculated using the Beer-Lambert law ($A = \epsilon cl$), where the molar extinction coefficient (ϵ) for p-nitroaniline at 410 nm is $8,800 \text{ M}^{-1}\text{cm}^{-1}$.

Experimental Workflow: Enzyme Inhibitor Screening

The following diagram illustrates a typical workflow for screening potential enzyme inhibitors using **Suc-Ala-Phe-Pro-Phe-pNA** as the substrate.



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Workflow for high-throughput screening of protease inhibitors.

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References

- 1. chemimpex.com [chemimpex.com]
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